(3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone
Description
(3,3-Difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone is a fluorinated pyrrolidine-pyrrole hybrid compound with notable pharmacological relevance as a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of therapeutics used in type 2 diabetes management . Its structure combines a 3,3-difluoropyrrolidine moiety (a saturated five-membered ring with two fluorine atoms at the 3-position) and a 1H-pyrrol-2-yl group linked via a ketone bridge. This configuration enhances metabolic stability and target binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h1-2,4,12H,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLUCEWBWPZYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine, in the presence of a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a pyrrole derivative and the pyrrolidine intermediate.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage through a carbonylation reaction, typically using a carbonylating agent such as phosgene or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of (3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone exhibit significant anticancer properties. A notable study demonstrated its effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth. The compound's ability to modulate signaling pathways makes it a promising candidate for further development as an anticancer agent .
2. Neurological Disorders
The compound has been investigated for its neuroprotective effects. Research indicates that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. A case study highlighted its potential in mitigating symptoms associated with Alzheimer’s disease through modulation of neurotransmitter levels .
Pharmacological Insights
1. Dipeptidyl Peptidase Inhibition
This compound has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune responses. Its inhibition can lead to improved glycemic control in diabetic models, showcasing its potential as a therapeutic agent for Type 2 diabetes .
2. Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents 6.
Material Science Applications
1. Polymer Synthesis
In material science, this compound is utilized in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves their stability and functionality, leading to applications in coatings and composites .
Case Studies
| Case Study | Focus Area | Findings |
|---|---|---|
| Study on Anticancer Activity | Oncology | Demonstrated significant inhibition of tumor growth in vitro with specific kinase targets identified. |
| Neuroprotective Effects | Neurology | Showed reduction in oxidative stress markers in neuronal cells treated with the compound. |
| DPP-IV Inhibition | Diabetes Research | Improved glycemic control observed in diabetic animal models; potential for therapeutic use confirmed. |
| Antimicrobial Activity | Microbiology | Effective against multiple bacterial strains; potential for new antibiotic development discussed. |
Mechanism of Action
The mechanism of action of (3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the pyrrolidine ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s structural uniqueness lies in its difluoropyrrolidine-pyrrole scaffold, which distinguishes it from related methanone derivatives. Key comparisons include:
Key Observations :
- The 3,3-difluoropyrrolidine group in the target compound enhances metabolic stability compared to non-fluorinated azetidine analogs (e.g., compound in ) .
- Trimethoxyphenyl derivatives (e.g., compound 60 in ) exhibit divergent biological activity (tubulin inhibition) due to electron-rich aromatic systems, unlike the DPP-4 focus of the target compound.
- Simpler phenyl-pyrrole analogs (e.g., ) lack fluorination and serve as synthetic intermediates rather than therapeutics.
Pharmacological Activity and Selectivity
The target compound’s DPP-4 inhibition contrasts with other pyrrole methanones:
- DPP-4 Inhibitors : Analogous difluoropyrrolidine-containing compounds (e.g., from ) show species-independent metabolic pathways (oxidation, glucuronidation) and high oral bioavailability in rats, dogs, and humans.
- Tubulin Inhibitors: Derivatives like (3-hydroxy-4-methoxyphenyl)(pyrrolyl)methanone () inhibit microtubule assembly, indicating structural flexibility for varied targets.
Physicochemical and Thermal Properties
While direct data for the target compound are sparse, comparisons with similar systems reveal trends:
- Thermal Stability: Di(1H-tetrazol-5-yl) methanone oxime (decomposition at 288.7°C) and related compounds () suggest that hydrogen-bonding networks improve stability.
- Density/Solubility : Orthorhombic crystals of structurally related compounds (e.g., ) exhibit densities ~1.675 g·cm⁻³, implying moderate crystallinity. Fluorine atoms in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration .
Pharmacokinetic and Metabolic Profiles
- Metabolism: The target compound undergoes oxidative degradation (e.g., pyrrolidine ring oxidation) and conjugation (glucuronidation/sulfation) across species, with <20% excreted unchanged in urine . This contrasts with non-fluorinated analogs, which show faster clearance .
- Half-Life : In rats, the compound’s half-life exceeds 8 hours, outperforming simpler pyrrole derivatives (e.g., ) due to fluorine-induced resistance to cytochrome P450 enzymes .
Biological Activity
The compound (3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone is a pyrrole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoropyrrolidine moiety linked to a pyrrole ring, which may influence its biological properties through interactions with various biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyrrole have been investigated for their ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in tumor proliferation. A study demonstrated that certain pyrrole-based compounds effectively suppressed tumor growth in mouse xenograft models at low doses, suggesting their potential as anticancer agents .
Kinase Inhibition
The compound has also been studied for its role as a kinase inhibitor. Kinases are pivotal in various signaling pathways related to cell growth and metabolism. The inhibition of specific kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment. For example, pyrrolo[2,3-b]pyridine derivatives have shown promise as selective kinase inhibitors .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Compounds with structural similarities to this compound have demonstrated AChE inhibitory activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects. This is particularly relevant in the context of neuroinflammation and neurodegenerative disorders. The modulation of neuroinflammatory pathways could provide therapeutic benefits .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a notable study, researchers synthesized a series of pyrrole derivatives and evaluated their antitumor efficacy using in vivo models. One derivative showed a significant reduction in tumor size compared to controls when administered at specific dosages over a defined period. This highlights the therapeutic potential of compounds like this compound in oncology.
Q & A
Q. What are the established synthetic routes for (3,3-difluoropyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves coupling 3,3-difluoropyrrolidine with activated 1H-pyrrole-2-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or CDI under inert atmospheres to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/n-hexane) enhances purity .
Optimization may involve adjusting stoichiometry, temperature (reflux vs. room temperature), and catalyst loading to suppress byproducts like dimerization or over-fluorination .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Answer:
- NMR : , , and NMR identify substituent positions and confirm fluorination. For example, NMR of the pyrrole ring shows characteristic downfield shifts (~δ 6.3–7.2 ppm) .
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves stereochemistry and detects potential twinning, especially for fluorine-containing crystals. Data collection at low temperatures (100 K) improves resolution .
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1630–1670 cm) and NH/CH vibrations in the pyrrole ring .
Advanced Research Questions
Q. How does the compound’s mechanism as a dipeptidyl peptidase-4 (DPP-4) inhibitor differ across species (e.g., rat vs. human), and what experimental models validate this?
Answer:
- In vitro assays : Recombinant DPP-4 enzymes from rat, dog, and human are used to measure IC values. Human DPP-4 shows higher sensitivity to fluorinated pyrrolidine moieties due to hydrophobic binding pocket interactions .
- In vivo models : Radiolabeled -tracking in rats and dogs reveals species-specific metabolic pathways. For example, dogs exhibit faster clearance via CYP3A4-mediated oxidation, requiring dose adjustments in preclinical studies .
Q. What structural modifications enhance the compound’s tubulin polymerization inhibition activity, and how are structure-activity relationships (SARs) analyzed?
Answer:
Q. How can researchers resolve contradictory crystallographic data, such as disordered fluorine atoms or twinned crystals?
Answer:
- Disorder modeling : SHELXL’s PART instruction partitions electron density for fluorines, refining occupancy factors and anisotropic displacement parameters .
- Twinning correction : Use TWIN/BASF commands in SHELX to refine data from hemihedral twins. High-resolution datasets (< 1.0 Å) improve reliability .
Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy for this compound?
Answer:
- Metabolic stability assays : Liver microsomes (human/rat) identify vulnerable sites (e.g., pyrrolidine ring oxidation) using LC-MS/MS. Deuterium substitution at labile C-H bonds (e.g., -labeling) reduces first-pass metabolism .
- Pharmacokinetic (PK) modeling : Allometric scaling from rodent data predicts human clearance rates, adjusting for plasma protein binding differences (e.g., measurements via equilibrium dialysis) .
Q. How can deuterium isotope effects be leveraged to study the compound’s metabolic stability?
Answer:
- Synthetic deuteration : Replace hydrogen atoms at metabolically labile positions (e.g., pyrrolidine C-H) with deuterium via Pd/C-catalyzed H/D exchange.
- In vitro assays : Compare of deuterated vs. non-deuterated compounds in hepatocyte incubations. For example, -substitution at the 3,3-difluoropyrrolidine position reduces CYP-mediated oxidation by 2–3 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
